molecular formula C26H32BNO2 B8193341 (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid

(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid

Cat. No.: B8193341
M. Wt: 401.3 g/mol
InChI Key: IAMHKYJDEYFZNW-UHFFFAOYSA-N
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Description

(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a central phenyl ring substituted with a bis(4-(tert-butyl)phenyl)amino group. This compound is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct complex aromatic systems. Its structure combines electron-donating tert-butyl groups and a boronic acid moiety, enabling applications in optoelectronic materials such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . The tert-butyl groups enhance solubility, reduce aggregation, and improve thermal stability, making the compound ideal for high-performance device fabrication.

Properties

IUPAC Name

[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32BNO2/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(12-18-24)27(29)30)23-15-9-20(10-16-23)26(4,5)6/h7-18,29-30H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMHKYJDEYFZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in various applications, including drug development and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is distinguished by its bis(4-(tert-butyl)phenyl)amino substituent. Key comparisons with structurally related boronic acids include:

Compound Key Substituents Applications Key Differences
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid Bis(4-(tert-butyl)phenyl)amino TADF OLED emitters High thermal stability, steric bulk prevents aggregation, strong electron donation.
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid () Bis(4-methoxyphenyl)amino Aggregation-induced emission probes Methoxy groups offer weaker electron donation; reduced steric hindrance.
(4-(Bis(4-((2-ethylhexyl)oxy)phenyl)amino)phenyl)boronic acid () Bis(4-(2-ethylhexyloxy)phenyl)amino Organic dyes for solar cells Ethylhexyloxy chains enhance solubility but reduce thermal stability.
(4-(Methylthio)phenyl)boronic acid () Methylthio group Conductivity studies Thioether linkage enables charge transport but limits coupling efficiency.
(4-(tert-Butyl)phenyl)boronic acid () Single tert-butylphenyl group Catalysis, intermediates Lacks amino group, limiting conjugation and optoelectronic utility.

Electronic and Optoelectronic Properties

  • HOMO-LUMO Gap: The tert-butyl groups in this compound lower the HOMO-LUMO gap compared to methoxy-substituted analogs, facilitating charge transfer in OLEDs .
  • Aggregation Behavior : Steric hindrance from tert-butyl groups reduces π-π stacking, critical for maintaining high photoluminescence quantum yields in solid-state devices . In contrast, methoxy-substituted analogs (e.g., BTDPP in ) exhibit aggregation-induced emission but lower thermal stability.

Solubility and Processability

The tert-butyl groups enhance solubility in nonpolar solvents (e.g., toluene, THF), critical for solution-processed OLEDs. In contrast, bromohexyloxy-substituted analogs () require polar solvents for processing, limiting compatibility with industrial fabrication methods.

Biological Activity

(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a biphenyl structure with tert-butyl substitutions, which may influence its pharmacological properties. The following sections explore the biological activities, including anticancer, antibacterial, and antiviral properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Boron Atom : Central to its activity, allowing for interactions with biomolecules.
  • Biphenyl Framework : Enhances lipophilicity and potential binding interactions.
  • Tert-Butyl Groups : Increase steric hindrance and may affect the compound's bioavailability and selectivity.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism often involves proteasome inhibition, leading to apoptosis in cancer cells.

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that similar boronic acid derivatives effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 0.5 to 5 µM against these cell lines .
  • Mechanism of Action : The compound's ability to inhibit proteasomes has been linked to the accumulation of pro-apoptotic factors within cancer cells, leading to increased apoptosis .

Antiviral Activity

Boronic acids have also been explored for their antiviral properties, particularly against viral proteases.

Research Findings

  • Inhibition of Viral Proteases : Compounds related to this compound have been shown to inhibit Zika virus protease with IC50 values as low as 1.3 µM . This suggests potential for developing antiviral therapies targeting viral replication processes.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the biphenyl structure significantly affect antiviral potency. For example, the introduction of electron-rich groups enhances binding affinity to viral targets .

Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties, particularly against resistant strains.

Data Overview

  • Broad-Spectrum Activity : Studies have indicated that boronic acid derivatives can inhibit a range of bacterial species, including Gram-positive and Gram-negative bacteria.
  • Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and function .

Summary Table of Biological Activities

Biological ActivityTargetIC50 ValueReference
AnticancerVarious Cancer Cell Lines0.5 - 5 µM
AntiviralZika Virus Protease1.3 µM
AntibacterialVarious BacteriaVaries by strain

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid
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(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid

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